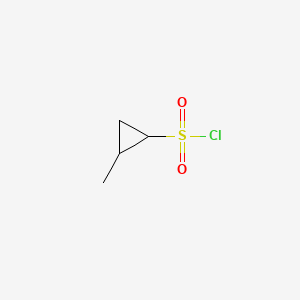![molecular formula C7H13ClN2O B13613614 2-Methyl-2,6-diazabicyclo[3.2.1]octan-7-one hydrochloride](/img/structure/B13613614.png)
2-Methyl-2,6-diazabicyclo[3.2.1]octan-7-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2,6-diazabicyclo[3.2.1]octan-7-one hydrochloride is a nitrogen-containing heterocyclic compound. This compound is part of the azabicyclo[3.2.1]octane family, which is known for its unique structural properties and significant potential in various fields, including drug discovery and synthetic chemistry .
Métodos De Preparación
The synthesis of 2-Methyl-2,6-diazabicyclo[3.2.1]octan-7-one hydrochloride typically involves the enantioselective construction of the azabicyclo[3.2.1]octane scaffold. This can be achieved through several methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through desymmetrization processes starting from achiral tropinone derivatives . Industrial production methods often involve the use of high-performance liquid chromatography (HPLC) to separate isomers and subsequent chemical transformations to achieve the desired compound .
Análisis De Reacciones Químicas
2-Methyl-2,6-diazabicyclo[3.2.1]octan-7-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Aplicaciones Científicas De Investigación
2-Methyl-2,6-diazabicyclo[3.2.1]octan-7-one hydrochloride has a wide range of applications in scientific research:
Biology: This compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is utilized in the production of fine chemicals and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2,6-diazabicyclo[3.2.1]octan-7-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique bicyclic structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
2-Methyl-2,6-diazabicyclo[3.2.1]octan-7-one hydrochloride can be compared with other similar compounds, such as:
6-Methyl-2,6-diazabicyclo[3.2.1]octan-7-one hydrochloride: This compound has a similar structure but differs in the position of the methyl group.
6-Methyl-3,6-diazabicyclo[3.2.1]octan-7-one hydrochloride: Another similar compound with a different substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H13ClN2O |
|---|---|
Peso molecular |
176.64 g/mol |
Nombre IUPAC |
2-methyl-2,6-diazabicyclo[3.2.1]octan-7-one;hydrochloride |
InChI |
InChI=1S/C7H12N2O.ClH/c1-9-3-2-5-4-6(9)7(10)8-5;/h5-6H,2-4H2,1H3,(H,8,10);1H |
Clave InChI |
ROWPANIVKUUDBP-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC2CC1C(=O)N2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


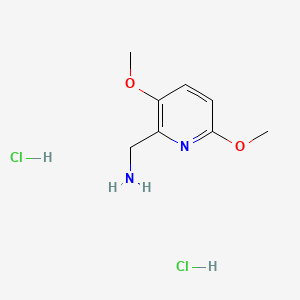
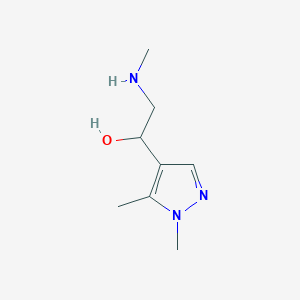

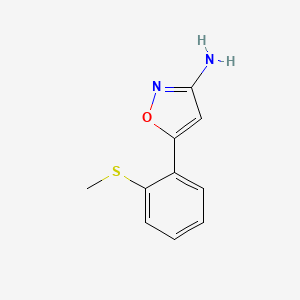
![2-Amino-2-[4-(prop-2-en-1-yloxy)phenyl]ethan-1-ol](/img/structure/B13613553.png)


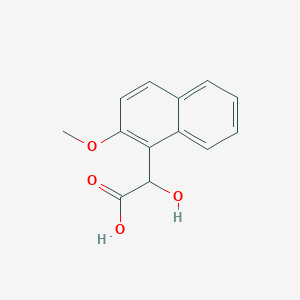
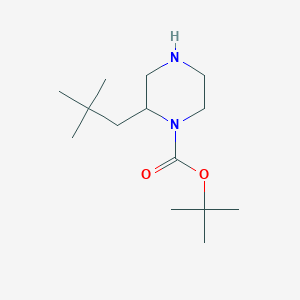

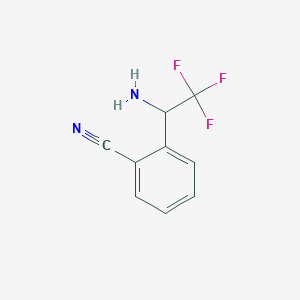
![6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B13613574.png)

